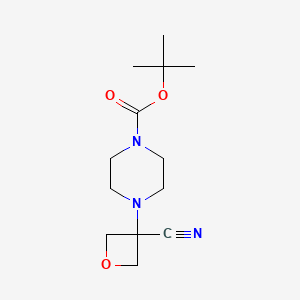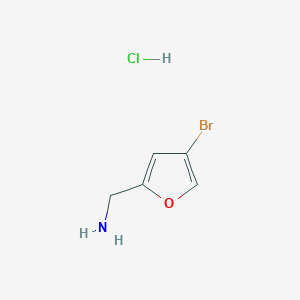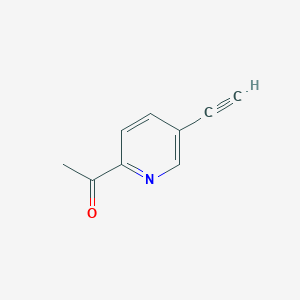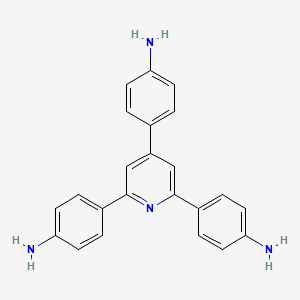
4,4',4''-(Pyridine-2,4,6-triyl)trianiline
Übersicht
Beschreibung
4,4',4''-(Pyridine-2,4,6-triyl)trianiline is a useful research compound. Its molecular formula is C23H20N4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(Pyridine-2,4,6-triyl)trianiline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(Pyridine-2,4,6-triyl)trianiline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physiological Research : It is used as a plant growth retardant in studies concerning the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Chemical Research : The compound is significant in chemical research due to its large torsion angles between aromatic rings and protonated pyridine N atoms, offering insights into molecular structures (Zhu et al., 2007).
Charge-Transfer Complexes Study : It is useful in studying charge-transfer complexes and negative solvatochromism (Schmidt & Hetzheim, 1997).
Life-Sciences-Oriented Research : Synthesis of related compounds like (trifluoromethoxy)pyridines has provided new building blocks for this area, enhancing understanding of their structures (Manteau et al., 2010).
Nucleophilic Substitution Research : Research has been conducted on the nucleophilic substitution of this compound to yield new pyridines and highly substituted pyridines (Schmidt, Mordhorst, & Habeck, 2002).
Chemosensor Development : A derivative of this compound, 4-(4-triphenylamine)-2,6-bis(4-aminophenyl)pyridine, has been developed as a fluorescent poly(pyridine-imide) acid chemosensor (Wang et al., 2008).
Material Science : Synthesis of poly(pyridine-imide) with pendent pyrene group suggests applications in making flexible, tough films with good thermal stability, high dielectric constant, and strong orange fluorescent properties (Liaw, Wang, & Chang, 2007).
Coordination Chemistry : The compound has been used to study the coordination of redox-active pyridine-2,6-diimines to main group elements, transition metal ions, lanthanides, and actinides (Römelt, Weyhermüller, & Wieghardt, 2019).
Magnetic Resonance Imaging and Spectroscopy : Synthesized polynuclear spin crossover complexes with this compound have potential applications in MRI and spectroscopy (Boldog et al., 2009).
Ion-Indicating and pH-Sensing : The compound's derivatives are important in the design and optimization for ion-indicating and pH-sensing applications (Chapman et al., 2015).
Organic Synthesis : 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is used as a catalyst for synthesizing derivatives of this compound, highlighting its importance in organic synthesis (Maleki, 2015).
Development of High-Performance Materials : The synthesized hyperbranched polyimide from this compound is a promising high performance and highly functional material (Othman et al., 2017).
Eigenschaften
IUPAC Name |
4-[2,6-bis(4-aminophenyl)pyridin-4-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H,24-26H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESMJBODNBEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



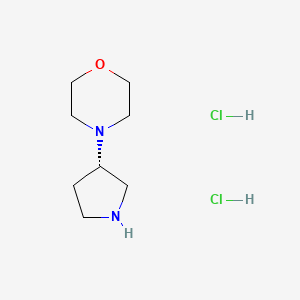
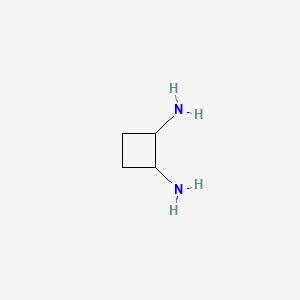
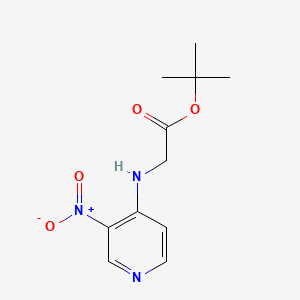
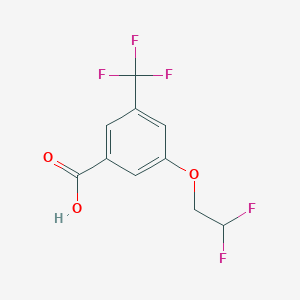


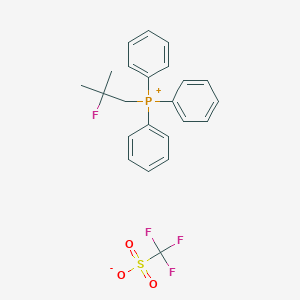
![Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8145518.png)
